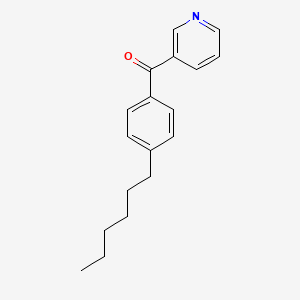
Morpholine-N-dithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine-N-dithiocarbamate is a chemical compound belonging to the dithiocarbamate family Dithiocarbamates are known for their ability to form stable complexes with metal ions, making them valuable in various industrial and scientific applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Morpholine-N-dithiocarbamate can be synthesized through the reaction of morpholine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{Morpholine} + \text{Carbon Disulfide} + \text{Sodium Hydroxide} \rightarrow \text{this compound} + \text{Water} ]
The reaction is carried out under controlled conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial production may also involve additional purification steps to ensure the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine-N-dithiocarbamate undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as copper, zinc, and nickel.
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Substitution: This compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Complexation: Common reagents include metal salts such as copper(II) sulfate, zinc(II) chloride, and nickel(II) nitrate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Complexation: Metal complexes such as copper(II) this compound and zinc(II) this compound.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted this compound derivatives.
Applications De Recherche Scientifique
Morpholine-N-dithiocarbamate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Morpholine-N-dithiocarbamate involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in antimicrobial applications, the compound may disrupt the metabolic processes of microorganisms by interfering with metal-dependent enzymes . In anticancer applications, it may induce cell death by forming complexes with metal ions that interact with DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium diethyldithiocarbamate
- Potassium ethylxanthate
- Ammonium pyrrolidinedithiocarbamate
Comparison
Morpholine-N-dithiocarbamate is unique due to its morpholine ring, which imparts specific chemical properties and reactivity. Compared to other dithiocarbamates, it forms more stable complexes with certain metal ions and has distinct biological activities .
Propriétés
Numéro CAS |
5327-10-6 |
|---|---|
Formule moléculaire |
C9H18N2O2S2 |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
morpholine;morpholine-4-carbodithioic acid |
InChI |
InChI=1S/C5H9NOS2.C4H9NO/c8-5(9)6-1-3-7-4-2-6;1-3-6-4-2-5-1/h1-4H2,(H,8,9);5H,1-4H2 |
Clé InChI |
MQYWTQLRFOFUSI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1.C1COCCN1C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B11771907.png)
![(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771910.png)
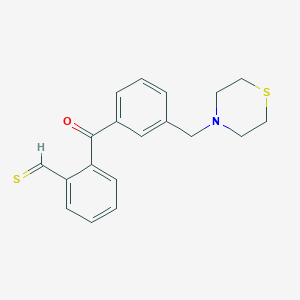
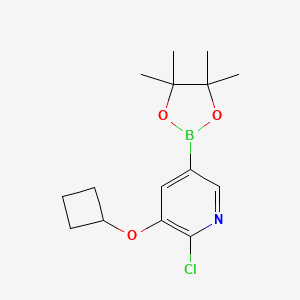
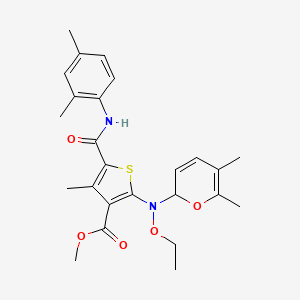
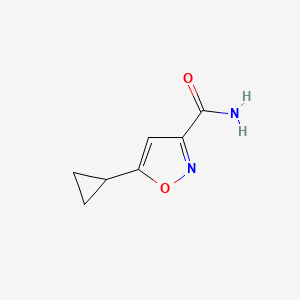
![2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid](/img/structure/B11771935.png)


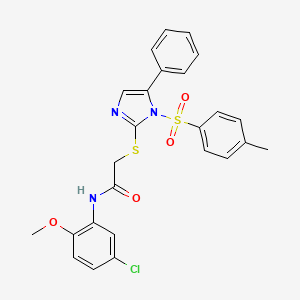

![5-fluoro-4-nitro-1H-benzo[d]imidazole](/img/structure/B11771989.png)

